molecular formula C24H42O2 B13755511 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-YL)benzene CAS No. 127114-43-6

1,4-Dibutoxy-2,5-bis(2-methylbutan-2-YL)benzene

Katalognummer: B13755511
CAS-Nummer: 127114-43-6
Molekulargewicht: 362.6 g/mol
InChI-Schlüssel: AXTFURRPIQIVBM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is an organic compound with the molecular formula C24H42O2 It is characterized by the presence of two butoxy groups and two 2-methylbutan-2-yl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated using butyl and 2-methylbutyl groups in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products. The final product is typically purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the butoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halide substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halides or amines.

Wissenschaftliche Forschungsanwendungen

1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of butoxy groups.

    2,5-Dibutoxybenzene-1,4-dicarbaldehyde: Contains aldehyde groups instead of 2-methylbutan-2-yl groups.

Uniqueness

1,4-Dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene is unique due to its specific combination of butoxy and 2-methylbutan-2-yl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Eigenschaften

CAS-Nummer

127114-43-6

Molekularformel

C24H42O2

Molekulargewicht

362.6 g/mol

IUPAC-Name

1,4-dibutoxy-2,5-bis(2-methylbutan-2-yl)benzene

InChI

InChI=1S/C24H42O2/c1-9-13-15-25-21-17-20(24(7,8)12-4)22(26-16-14-10-2)18-19(21)23(5,6)11-3/h17-18H,9-16H2,1-8H3

InChI-Schlüssel

AXTFURRPIQIVBM-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC1=CC(=C(C=C1C(C)(C)CC)OCCCC)C(C)(C)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.